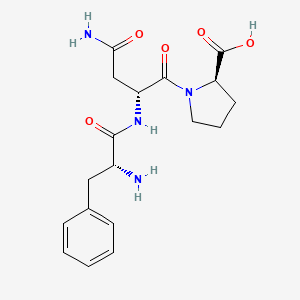![molecular formula C20H24O B12531331 [7-(Benzyloxy)hept-2-EN-1-YL]benzene CAS No. 654068-30-1](/img/structure/B12531331.png)
[7-(Benzyloxy)hept-2-EN-1-YL]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[7-(Benzyloxy)hept-2-EN-1-YL]benzene: is an organic compound characterized by a benzene ring attached to a hept-2-en-1-yl chain, which is further substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [7-(Benzyloxy)hept-2-EN-1-YL]benzene typically involves the following steps:
Preparation of the Hept-2-en-1-yl Intermediate: This can be achieved through the Wittig reaction, where a suitable aldehyde reacts with a phosphonium ylide to form the hept-2-en-1-yl chain.
Introduction of the Benzyloxy Group: The hept-2-en-1-yl intermediate is then reacted with benzyl alcohol in the presence of a strong base such as sodium hydride to form the benzyloxy derivative.
Formation of the Final Compound: The benzyloxyhept-2-en-1-yl intermediate is then coupled with benzene using a Friedel-Crafts alkylation reaction, typically employing aluminum chloride as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [7-(Benzyloxy)hept-2-EN-1-YL]benzene can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced at the double bond, converting the hept-2-en-1-yl chain to a heptane chain.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated heptane derivatives.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: [7-(Benzyloxy)hept-2-EN-1-YL]benzene serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology and Medicine
Drug Development: The structural features of this compound make it a potential candidate for the development of new pharmaceuticals.
Biological Probes: The compound can be used as a probe to study biological pathways and interactions.
Industry
Material Science: this compound is used in the development of new materials with unique properties.
Polymer Chemistry: The compound can be incorporated into polymers to modify their physical and chemical properties.
Mécanisme D'action
The mechanism of action of [7-(Benzyloxy)hept-2-EN-1-YL]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, facilitating the binding of the compound to its target. This binding can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[7-(Methoxy)hept-2-EN-1-YL]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
[7-(Ethoxy)hept-2-EN-1-YL]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
Structural Features: The presence of the benzyloxy group in [7-(Benzyloxy)hept-2-EN-1-YL]benzene provides unique electronic and steric properties compared to its analogs.
Reactivity: The compound exhibits distinct reactivity patterns due to the influence of the benzyloxy group on the hept-2-en-1-yl chain and the benzene ring.
Propriétés
Numéro CAS |
654068-30-1 |
|---|---|
Formule moléculaire |
C20H24O |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
7-phenylhept-5-enoxymethylbenzene |
InChI |
InChI=1S/C20H24O/c1(2-6-12-19-13-7-4-8-14-19)3-11-17-21-18-20-15-9-5-10-16-20/h2,4-10,13-16H,1,3,11-12,17-18H2 |
Clé InChI |
RIMQIIUJKDSNCZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CCCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
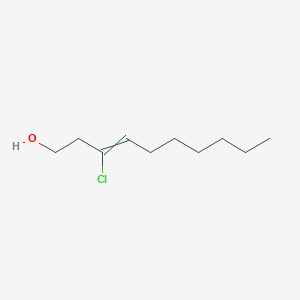
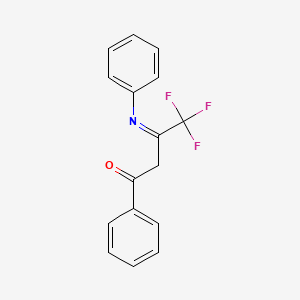
![1,4-Diazabicyclo[2.2.2]octane;5-methylbenzene-1,3-diol](/img/structure/B12531283.png)
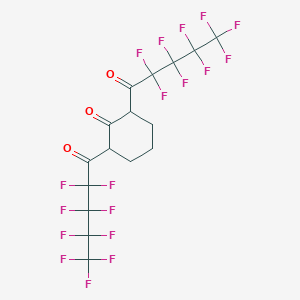
![6-[5-phenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine](/img/structure/B12531310.png)
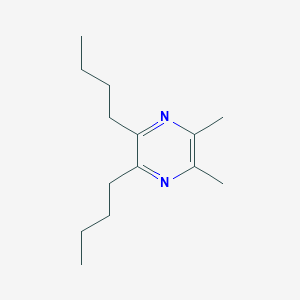
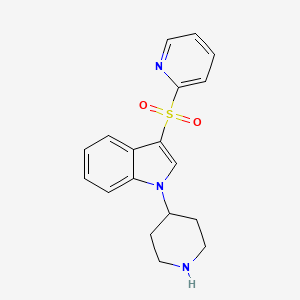
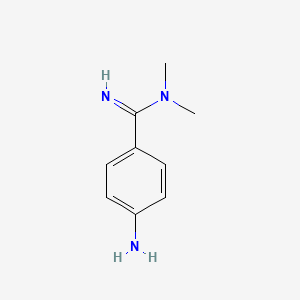
![1-[(3-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12531337.png)
![2-[3-(Cyclohex-1-en-1-yl)propyl]-3-oxocyclopent-1-en-1-yl acetate](/img/structure/B12531338.png)
![Pyridine, 2,2'-[1,3-propanediylbis(2H-tetrazole-2,5-diyl)]bis-](/img/structure/B12531341.png)
